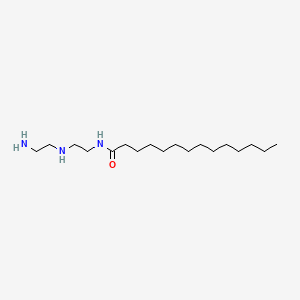
N-(2-((2-Aminoethyl)amino)ethyl)myristamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-Aminoethyl)amino)ethyl)myristamide: is a chemical compound with the molecular formula C20H44N4O It is known for its unique structure, which includes a myristamide group attached to a diethylenetriamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)myristamide typically involves the reaction of myristic acid with diethylenetriamine. The process can be summarized as follows:
Activation of Myristic Acid: Myristic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Reaction with Diethylenetriamine: The activated myristic acid is then reacted with diethylenetriamine under controlled conditions to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions: N-(2-((2-Aminoethyl)amino)ethyl)myristamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides; reactions often conducted in polar solvents.
Major Products:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or secondary amines.
科学研究应用
N-(2-((2-Aminoethyl)amino)ethyl)myristamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in cell signaling and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
作用机制
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)myristamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
- N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide
- N-(2-((2-Aminoethyl)amino)ethyl)palmitamide
- N-(2-((2-Aminoethyl)amino)ethyl)stearamide
Comparison: N-(2-((2-Aminoethyl)amino)ethyl)myristamide is unique due to its specific chain length and structure, which confer distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
生物活性
N-(2-((2-Aminoethyl)amino)ethyl)myristamide is a complex organic compound notable for its unique structure, which includes a long hydrophobic myristamide chain and multiple amine functionalities. This configuration suggests potential amphiphilic properties, making it relevant in various biological applications, particularly in drug formulation and delivery systems. Its molecular formula is C20H44N4O, indicating the presence of 20 carbon atoms, 44 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom .
Chemical Structure and Properties
The compound features a myristamide group attached to a branched chain of aminoethyl units. This structure contributes to its amphiphilic nature, allowing it to interact effectively with cell membranes and potentially enhance the permeability of therapeutic agents .
| Property | Details |
|---|---|
| Molecular Formula | C20H44N4O |
| Molar Mass | 372.6 g/mol |
| Functional Groups | Amine, Amide |
| Amphiphilic Nature | Yes |
Drug Delivery Systems
This compound has shown promise in enhancing drug delivery systems. Its amphiphilic characteristics allow it to encapsulate hydrophobic drugs, improving their solubility and bioavailability. Preliminary studies suggest that similar compounds exhibit antimicrobial and antifungal activities, although specific data on this compound's biological efficacy remain limited .
Antimicrobial and Antifungal Activities
Research indicates that compounds with structural similarities to this compound have demonstrated antimicrobial properties. For instance, derivatives of fatty acid amides have been shown to possess significant antibacterial activity against various pathogens .
| Study | Findings |
|---|---|
| Study on Fatty Acid Amides | Exhibited antibacterial effects against E. coli and S. aureus. |
| Comparative Analysis | Similar compounds showed antifungal activity against Candida species. |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that allow for precise control over reaction conditions. This process yields high-purity products suitable for biological applications .
Synthesis Steps:
- Formation of Myristic Acid Derivative : Myristic acid is reacted with an amine to form the myristamide.
- Amine Functionalization : The myristamide undergoes further reactions with aminoethyl groups to introduce additional amine functionalities.
- Purification : The final product is purified through crystallization or chromatography.
Interaction Studies
Understanding the interactions of this compound within biological systems is crucial for assessing its therapeutic potential. Interaction studies focus on how the compound behaves in cellular environments, including its ability to cross cell membranes and its effects on cellular processes .
Key Findings:
- The compound's ability to enhance membrane permeability can facilitate the delivery of therapeutic agents into cells.
- Preliminary findings suggest potential cytotoxic effects at high concentrations, necessitating further investigation into its safety profile .
Case Study 1: Drug Formulation
A study explored the use of this compound as a surfactant in drug formulations. Results indicated improved solubility of poorly water-soluble drugs and enhanced drug release profiles.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that formulations containing this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
属性
CAS 编号 |
76371-04-5 |
|---|---|
分子式 |
C18H39N3O |
分子量 |
313.5 g/mol |
IUPAC 名称 |
N-[2-(2-aminoethylamino)ethyl]tetradecanamide |
InChI |
InChI=1S/C18H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)21-17-16-20-15-14-19/h20H,2-17,19H2,1H3,(H,21,22) |
InChI 键 |
VEARCFDPCWJRGD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















